

theoretical spacer arm length of NH2-PEG8-OH

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Compound of Interest		
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An In-depth Technical Guide to the Theoretical Spacer Arm Length and Applications of **NH2-PEG8-OH**

Introduction

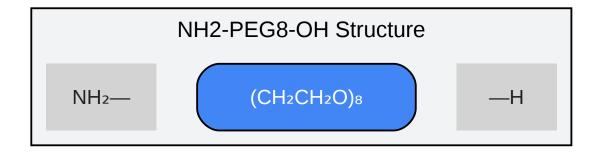
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and biotechnology, valued for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2] Among these, monodisperse or discrete PEG (dPEG®) linkers, which consist of a precise number of repeating ethylene oxide units, offer exceptional control over the spacer length and molecular weight of the final conjugate.[3] This technical guide focuses on NH2-PEG8-OH, a heterobifunctional linker featuring eight polyethylene glycol units, a terminal primary amine (NH2), and a terminal hydroxyl (OH) group. Its well-defined structure provides a unique balance of hydrophilicity and a specific spacer length, making it a critical component in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

Core Compound: NH2-PEG8-OH

NH2-PEG8-OH is a versatile chemical tool that serves as a flexible, hydrophilic spacer to connect two different molecular entities. The primary amine group allows for facile conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), while the hydroxyl group can be used for further modification or connection to other substrates.[5] This heterobifunctional nature is crucial for multi-step conjugation strategies.

Below is a diagram illustrating the basic structure of NH2-PEG8-OH.





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Caption: Chemical structure representation of NH2-PEG8-OH.

Quantitative Data and Physicochemical Properties

The discrete nature of **NH2-PEG8-OH** allows for precise characterization of its physical and chemical properties. The theoretical spacer arm length is a critical parameter for researchers designing linkers to ensure optimal distance between conjugated molecules, which can overcome steric hindrance and facilitate necessary biological interactions.[1]

The calculation of the PEG linker's contour length is based on the length of a single polyethylene oxide (PEO) unit, which is approximately 0.28 nm in an aqueous environment.[6] For an 8-unit PEG chain, the length of the PEG spacer itself is:

- 8 units × 0.28 nm/unit = 2.24 nm
- This corresponds to 22.4 Å (Angstroms).

This value represents the length of the core PEG chain. The total spacer arm length will also include the contributions from the terminal amino and hydroxyl functional groups.

A summary of key quantitative data is presented below.



Property	Value	Source(s)
Molecular Formula	C16H35NO8	[7][8]
Molecular Weight	~369.45 g/mol	[5][7]
Theoretical Spacer Length	~22.4 Å (~2.24 nm)	[6]
Appearance	Solid	
Purity	≥95%	[5]
Storage Conditions	-20°C, keep dry and avoid sunlight	[8][9]

Applications in Research and Drug Development

The unique properties of **NH2-PEG8-OH** make it suitable for a wide range of applications:

- Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker improves the solubility and stability of the conjugate.[4] The defined length of PEG8 helps ensure the cytotoxic payload is released effectively at the target site without premature cleavage.
- PROTACs: The length and flexibility of the linker are critical for the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[1] PEG8 is frequently used to provide the optimal spacing required for efficient protein degradation.[1]
- Bioconjugation and Surface Modification: The amine group can be used to attach the PEG linker to proteins, peptides, or surfaces, while the hydroxyl group remains available for subsequent reactions, enabling the creation of complex biomolecular architectures.
- Nanoparticle Functionalization: PEG linkers are used to modify the surface of nanoparticles, which can improve their stability, bioavailability, and circulation time in drug delivery systems.
 [3]

Experimental Protocols

The following is a generalized protocol for the conjugation of a carboxyl-containing molecule to the primary amine of **NH2-PEG8-OH** using N-hydroxysuccinimide (NHS) ester chemistry.



Objective: To conjugate a protein (Protein-COOH) to NH2-PEG8-OH.

Materials:

- Protein-COOH in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- NH2-PEG8-OH
- Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Methodology:

- Activation of Carboxyl Groups:
 - o Dissolve the Protein-COOH in the reaction buffer.
 - Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.
- Conjugation with NH2-PEG8-OH:
 - Dissolve NH2-PEG8-OH in the reaction buffer.
 - Add the dissolved NH2-PEG8-OH to the activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is often used.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine of the PEG linker will react with the NHS ester to form a



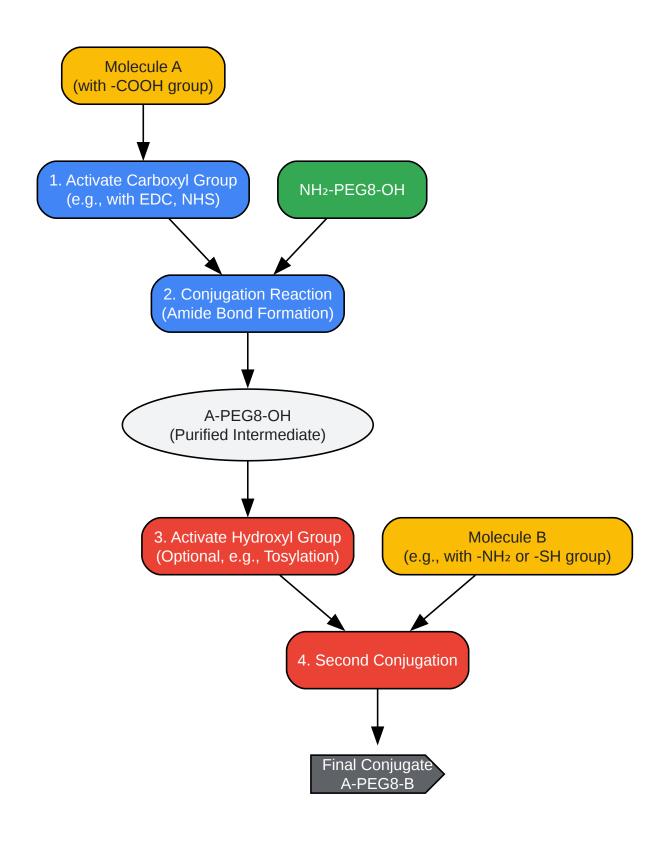
stable amide bond.

- Quenching the Reaction:
 - Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
 - Remove excess, unreacted PEG linker and byproducts by purifying the reaction mixture.
 This is commonly achieved using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis against a suitable buffer.
- Characterization:
 - Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for using a heterobifunctional PEG linker like **NH2-PEG8-OH** to conjugate two distinct molecules, Molecule A and Molecule B.





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Caption: A generalized workflow for bioconjugation using **NH2-PEG8-OH**.



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